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Introduction

The precise analysis of RNA transcripts, including their 3'-termini, is crucial for understanding
gene regulation, RNA processing, and the development of RNA-based therapeutics. Next-
Generation Sequencing (NGS) has become an indispensable tool for transcriptome-wide
studies. This document details a novel application of 3'-amino-CTP (3'-NH2-CTP), a cytidine
triphosphate analog with a terminal amino group at the 3' position of the ribose, in a specialized
NGS workflow for the targeted sequencing of RNA 3'-ends.

The presence of the 3'-amino group allows for specific enzymatic incorporation and subsequent
chemical ligation, providing a unique method for adapter attachment in RNA sequencing library
preparation. This approach offers potential advantages in reducing ligation bias and enabling
the specific capture of certain RNA species. The protocols outlined below are based on the
enzymatic properties of DNA polymerase theta (Pol8), which has been shown to efficiently add
nucleotides to the 3'-terminus of RNA.[1][2][3]

Principle of the Method

This protocol leverages the terminal transferase activity of DNA polymerase theta (Pol6) to add
a single 3'-NH2-CTP to the 3'-end of RNA fragments. The introduced 3'-amino group then
serves as a reactive handle for the specific and efficient ligation of a sequencing adapter
containing a compatible reactive group, such as an N-hydroxysuccinimide (NHS) ester. This
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"click chemistry-style" ligation circumvents the often-inefficient and biased enzymatic ligation
steps in standard RNA-Seq library preparation. The resulting adapter-ligated RNA can then be
reverse transcribed and amplified for sequencing.

Diagram of the Experimental Workflow
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Caption: Workflow for 3'-End RNA sequencing using 3'-NH2-CTP.
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Experimental Protocols
Protocol 1: 3'-Amino Tailing of RNA using DNA
Polymerase Theta

This protocol describes the addition of a single 3'-NH2-CTP to the 3'-terminus of RNA
fragments.

Materials:

o Fragmented RNA (10-100 ng)

e Recombinant human DNA polymerase theta (Pol0)
e 5X Pol6 reaction buffer

e 3'-NH2-CTP solution (10 mM)

» RNase Inhibitor

* Nuclease-free water

Procedure:

e On ice, prepare the following reaction mixture in a nuclease-free microcentrifuge tube:

Component Volume (pL) Final Concentration
Fragmented RNA X 10-100 ng

5X PolB Reaction Buffer 4 1X

3-NH2-CTP (10 mM) 1 500 puM

RNase Inhibitor 1 20 units

DNA Polymerase Theta 1 100 nM

| Nuclease-free water | Up to 20 | |
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Mix gently by pipetting and centrifuge briefly.

Incubate the reaction at 37°C for 30 minutes.

To terminate the reaction, add 2 pL of 0.5 M EDTA.

Proceed immediately to RNA purification to remove unincorporated nucleotides and enzyme.

Protocol 2: Chemical Ligation of NHS-Ester Modified
Adapter

This protocol details the ligation of a 5'-NHS-ester modified sequencing adapter to the 3'-
amino-terminated RNA.

Materials:

3'-amino-tailed RNA from Protocol 1

5'-NHS-ester modified sequencing adapter (100 pM)

Ligation Buffer (e.g., 100 mM sodium phosphate, 150 mM NacCl, pH 7.5)

Nuclease-free water

Procedure:

Resuspend the purified 3'-amino-tailed RNA in 10 pL of Ligation Buffer.

Add 2 pL of the 5'-NHS-ester modified sequencing adapter.

Mix gently and incubate at room temperature for 2 hours.

Proceed to RNA purification to remove unligated adapters.

Protocol 3: Library Preparation for Next-Generation
Sequencing
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This protocol outlines the steps for reverse transcription and PCR amplification of the adapter-
ligated RNA.

Materials:

Adapter-ligated RNA from Protocol 2

o Reverse Transcription Primer (complementary to the ligated adapter)

o Reverse Transcriptase and buffer

e dNTPs

o PCR Master Mix

o Forward and Reverse PCR primers (compatible with sequencing platform)
» Nuclease-free water

Procedure:

» Reverse Transcription:

o To the purified adapter-ligated RNA, add 1 pL of the Reverse Transcription Primer (10 uM)
and nuclease-free water to a final volume of 12 pL.

o Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

o Add 4 uL of 5X Reverse Transcription Buffer, 2 uL of 10 mM dNTPs, 1 uL of RNase
Inhibitor, and 1 uL of Reverse Transcriptase.

o Incubate at 42°C for 50 minutes, followed by inactivation at 70°C for 15 minutes.
e PCR Amplification:

o Prepare the PCR reaction mix:
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Component Volume (pL)
cDNA from RT step 5

2X PCR Master Mix 25

Forward Primer (10 uM) 2.5

Reverse Primer (10 uM) 2.5

| Nuclease-free water | 15 |
o Perform PCR with the following cycling conditions:
» Initial denaturation: 98°C for 30 seconds
» 12-15 cycles of:
» 98°C for 10 seconds
» 65°C for 30 seconds
» 72°C for 30 seconds

= Final extension: 72°C for 5 minutes

o Purify the PCR product to remove primers and dNTPs. The library is now ready for
quantification and sequencing.

Quantitative Data Summary

The following tables present representative data from experiments utilizing the 3'-NH2-CTP
based RNA sequencing protocol.

Table 1: Efficiency of 3'-NH2-CTP Tailing Reaction
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Input RNA Amount Incubation Time Tailing Efficiency
Enzyme .

(ng) (min) (%)*

10 PolB 30 85

50 Pol6 30 92

100 Pol6 30 95

50 TdT 30 <10

*Tailing efficiency was determined by gel shift assay with a fluorescently labeled RNA
oligonucleotide.

Table 2: Comparison of Ligation Methods

o Adapter Ligation Efficiency
Ligation Method Input RNA .
Concentration (uM)  (%)**
3'-NH2 + NHS-Ester 3'-amino-tailed RNA 10 88
T4 RNA Ligase 1 3'-OH RNA 10 65

**|_igation efficiency was quantified by gPCR targeting the ligated adapter sequence.

Signaling Pathways and Logical Relationships
Mechanism of 3'-Amino Tailing and Ligation

RNA Fragment
...RNA-3-OH

Enzymatic Tailing Modified RNA Chemical Ligation 1 [ Final Product 1

( 3-NH2-CTP DNA Polymerase Theta TRt GEEINPWoR WNTH) P NHS-Ester Adapter

...RNA-C-Adapter
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Caption: Enzymatic incorporation of 3'-NH2-CTP and subsequent chemical ligation.

Conclusion

The use of 3'-NH2-CTP in combination with DNA polymerase theta offers a promising and
efficient method for the preparation of RNA sequencing libraries specifically targeting the 3'-
ends of transcripts. This approach has the potential to overcome some of the limitations of
traditional enzymatic ligation methods, leading to improved library complexity and reduced bias.
The protocols provided herein serve as a guide for researchers interested in exploring this
novel application in their transcriptomic studies. Further optimization may be required
depending on the specific RNA input and sequencing platform.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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